Full Agonist Efficacy — 53% vs 36% Monocyte Migration vs fMLP
In a direct head-to-head comparison using human monocytes, chemotactic tetrapeptide (fMet-Ile-Leu-Phe) induced migration of 53 ± 4% of monocytes at optimal concentration, compared to 36 ± 3% for the reference tripeptide agonist fMet-Leu-Phe [1]. Since approximately 60% of human monocytes express formyl peptide receptors, the tetrapeptide's 53% migration rate approaches the theoretical maximum, demonstrating it is a full agonist capable of recruiting all receptor-bearing cells. In contrast, fMet-Leu-Phe at 36% recruits only about half of the available receptor-positive population, classifying it as a partial agonist [1].
| Evidence Dimension | Chemotactic efficacy (% monocytes migrating at optimal attractant concentration) |
|---|---|
| Target Compound Data | 53 ± 4% (fMet-Ile-Leu-Phe, the natural S. aureus isolate) |
| Comparator Or Baseline | 36 ± 3% (fMet-Leu-Phe, the reference tripeptide) |
| Quantified Difference | 17 percentage-point absolute increase; 1.47-fold relative increase in efficacy |
| Conditions | Human peripheral blood monocytes; multi-well Boyden chamber chemotaxis assay; optimal attractant concentration; data from Rot et al., 1989 (J Leukoc Biol) |
Why This Matters
For studies requiring maximal chemotactic recruitment of the entire receptor-expressing monocyte population, only the tetrapeptide achieves full agonist saturation; fMLP cannot substitute without under-recruiting by ~30%.
- [1] Rot A, Henderson LE, Sowder R, Leonard EJ. Staphylococcus aureus tetrapeptide with high chemotactic potency and efficacy for human leukocytes. J Leukoc Biol. 1989;45(2):114-120. DOI: 10.1002/jlb.45.2.114. View Source
